4-(Cyanomethyl)-3-nitrobenzoic acid

Description

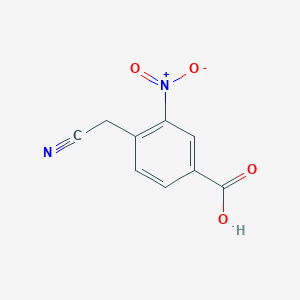

4-(Cyanomethyl)-3-nitrobenzoic acid is a benzoic acid derivative featuring a cyanomethyl (-CH₂CN) group at the 4-position and a nitro (-NO₂) group at the 3-position. The compound’s structure combines electron-withdrawing groups (nitro and cyano), which enhance its acidity compared to unsubstituted benzoic acid.

Properties

CAS No. |

104825-24-3 |

|---|---|

Molecular Formula |

C9H6N2O4 |

Molecular Weight |

206.15 g/mol |

IUPAC Name |

4-(cyanomethyl)-3-nitrobenzoic acid |

InChI |

InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(9(12)13)5-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) |

InChI Key |

HQHZVVKSBBDASG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |

Synonyms |

Benzoic acid, 4-(cyanomethyl)-3-nitro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Cyanomethyl)-3-nitrobenzoic acid with structurally related derivatives, highlighting substituent effects, physicochemical properties, and applications:

Key Comparative Analysis:

Electronic Effects: The nitro group in all compounds strongly withdraws electrons, increasing acidity compared to benzoic acid (pKa ~2.5–3.5 vs. ~4.2). The cyanomethyl group further enhances acidity due to the electron-withdrawing cyano moiety, whereas methylamino () slightly donates electrons via resonance, reducing acidity . Chloro and cyano substituents promote electrophilic substitution reactions, while hydroxyethyl () enables esterification or etherification .

Solubility and Reactivity: 4-(Methylamino)-3-nitrobenzoic acid is soluble in DMSO and methanol, making it suitable for drug formulation . 4-Chloro-3-nitrobenzoic acid’s low polarity limits aqueous solubility but facilitates use in organic synthesis (e.g., nucleophilic substitution to form mebendazole) . The cyanomethyl group’s moderate polarity balances solubility in polar and nonpolar media, ideal for coupling reactions in solid-phase synthesis .

Biological and Industrial Applications: 4-Acetylamino-3-nitrobenzoic acid () has been studied for SARS-CoV-2 molecular docking, leveraging its planar structure for protein interactions. 4-(Hydroxyethyl)-3-nitrobenzoic acid serves as a precursor for photo-cleavable surfactants due to its nitrobenzyl backbone . 4-(Methylamino)-3-nitrobenzoic acid enhances drug solubility and bioavailability in anticoagulant therapies .

Research Findings and Trends

- Structural Studies: X-ray crystallography of 4-acetylamino-3-nitrobenzoic acid () revealed intramolecular hydrogen bonding (N–H⋯O), stabilizing its conformation for ligand-receptor interactions. Similar analyses for the cyanomethyl derivative could predict its binding efficacy in drug design .

- Synthetic Utility: The bromomethyl precursor () is versatile for introducing diverse substituents (e.g., hydroxyethyl in ), suggesting that this compound could be tailored for targeted delivery systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.